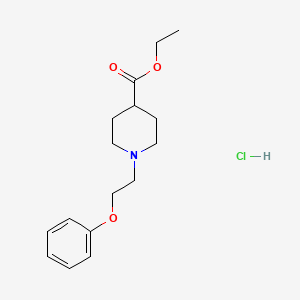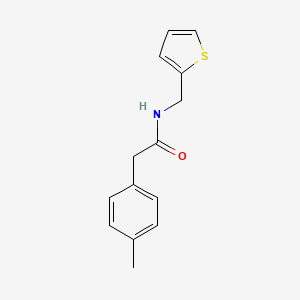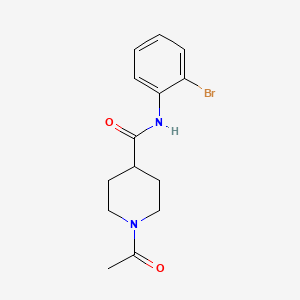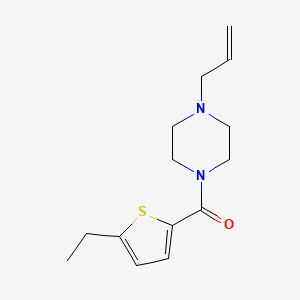![molecular formula C18H10ClF3O2S B5468513 (2E)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B5468513.png)
(2E)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}-1-(thiophen-2-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}-1-(thiophen-2-yl)prop-2-en-1-one is a complex organic compound that features a furan ring, a thiophene ring, and a prop-2-en-1-one moiety. The presence of chlorine and trifluoromethyl groups adds to its chemical diversity, making it a compound of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}-1-(thiophen-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Chlorine and Trifluoromethyl Groups: Chlorination and trifluoromethylation can be achieved using reagents like chlorine gas and trifluoromethyl iodide, respectively.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.
Coupling Reactions: The final step involves coupling the furan and thiophene rings with the prop-2-en-1-one moiety using reagents like palladium catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure high efficiency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carbonyl group in the prop-2-en-1-one moiety, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine and trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace these groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Toluene, dichloromethane, ethanol.
Major Products
Oxidation Products: Oxidized derivatives of the furan and thiophene rings.
Reduction Products: Reduced forms of the prop-2-en-1-one moiety.
Substitution Products: Compounds with nucleophiles replacing chlorine or trifluoromethyl groups.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: The compound serves as a building block for synthesizing more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Biology
Biological Probes: The compound can be used as a probe to study biological pathways and interactions due to its unique chemical properties.
Medicine
Drug Development: Its structural features make it a candidate for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which (2E)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}-1-(thiophen-2-yl)prop-2-en-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of chlorine and trifluoromethyl groups enhances its binding affinity and specificity. The compound may act by inhibiting or activating specific pathways, leading to desired biological or chemical outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Polycyclic Aromatic Compounds: Compounds like fluoranthene and benzo[ghi]perylene, which are used in constructing metal sandwich systems.
Uniqueness
Structural Diversity: The combination of furan, thiophene, and prop-2-en-1-one moieties, along with chlorine and trifluoromethyl groups, makes it unique compared to simpler aromatic compounds.
Chemical Reactivity: Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, adds to its versatility in research and industrial applications.
Propriétés
IUPAC Name |
(E)-3-[5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-1-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClF3O2S/c19-14-6-3-11(18(20,21)22)10-13(14)16-8-5-12(24-16)4-7-15(23)17-2-1-9-25-17/h1-10H/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKELUGZUYULYMJ-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C=CC2=CC=C(O2)C3=C(C=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C(=O)/C=C/C2=CC=C(O2)C3=C(C=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClF3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-oxo-4-phenyl-N-[(Z)-pyridin-3-ylmethylideneamino]pyrrolidine-3-carboxamide](/img/structure/B5468438.png)
![1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-3-carboxamide](/img/structure/B5468443.png)

![N-(3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)acetamide](/img/structure/B5468523.png)
![5-amino-6-[(E)-indol-3-ylidenemethyl]-2-[(2-methylphenoxy)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5468529.png)
![methyl 2-[(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5468536.png)

![[4-[(Z)-(2-butyl-5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]-2-chloro-6-methoxyphenyl] benzoate](/img/structure/B5468477.png)
![6-{[2-(4-Fluorophenyl)ethyl]carbamoyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B5468479.png)
![3-(1H-benzimidazol-2-yl)-N-[(3-hydroxy-3-pyrrolidinyl)methyl]propanamide](/img/structure/B5468487.png)
![1-{4-[5-({[3-(4-morpholinyl)propyl]amino}methyl)-2-furyl]phenyl}ethanol dihydrochloride](/img/structure/B5468490.png)

